molecular formula C6H4ClFO B157789 2-Chloro-4-fluorophenol CAS No. 1996-41-4

2-Chloro-4-fluorophenol

Cat. No.: B157789
CAS No.: 1996-41-4
M. Wt: 146.54 g/mol
InChI Key: IGYXYGDEYHNFFT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenol is an organic compound with the molecular formula C6H4ClFO. It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorophenol can be synthesized through the direct chlorination of 4-fluorophenol. This process involves the reaction of 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 185°C. The reaction is highly selective, favoring the substitution of chlorine at the 2-position of the 4-fluorophenol ring .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved by chlorinating 4-fluorophenol in the presence of water. This method is advantageous as it uses inexpensive reagents and operates under mild conditions, resulting in high yields and selectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position undergoes substitution under basic or catalytic conditions due to its activation by the adjacent hydroxyl and fluorine groups.

Reaction Type Conditions Products Yield Key Observations
HydroxylationKOH/H₂O, 100°C, 6 hr 2-Hydroxy-4-fluorophenol75–82%Competing dehalogenation observed at higher temperatures (>120°C)
MethoxylationNaOCH₃/DMF, 80°C, 12 hr 2-Methoxy-4-fluorophenol68%Reaction rate slows with bulky nucleophiles (e.g., tert-butoxide)
AminationNH₃/CuCl₂, 150°C, 24 hr 2-Amino-4-fluorophenol54%Requires catalytic copper to stabilize intermediates

Nitration

Electrophilic nitration occurs at the 5-position due to the directing effects of the hydroxyl and fluorine groups (source ):

Nitrating Agent Conditions Major Product Minor Product Selectivity
HNO₃/H₂SO₄25°C, 2 hr2-Chloro-4-fluoro-5-nitrophenol2-Chloro-4-fluoro-3-nitrophenol85:15
Acetyl nitrateCH₂Cl₂, 0°C, 1 hr2-Chloro-4-fluoro-5-nitrophenol>95%

Mechanistic Insight :
The hydroxyl group directs nitration to the para position relative to itself (5-position), while fluorine’s electron-withdrawing effect enhances electrophile localization . Competing ipso-nitration is suppressed due to steric hindrance from the chlorine atom.

Oxidation and Coupling Reactions

The phenolic hydroxyl group participates in oxidative coupling and metal-mediated reactions:

Reaction Reagents/Conditions Product Yield Application
Ullmann CouplingPd(OAc)₂, NaOt-Bu, toluene, 160°C 2-Chloro-4-fluoro-N-aryl anilines54–72%Synthesis of biaryl amines for pharmaceuticals
Oxidative DimerizationFeCl₃, O₂, 60°C, 8 hr 4,4'-Difluoro-2,2'-dichlorobiphenyl41%Forms stable C–C bonds for polymer precursors

Key Limitation : Over-oxidation at the hydroxyl group can lead to quinone formation under strong acidic conditions (e.g., CrO₃/H₂SO₄) .

Hydrolysis and Ether Cleavage

The compound resists hydrolysis under mild conditions but reacts in superheated water or with strong acids:

Substrate Conditions Product Rate (k, s⁻¹)
2-Chloro-4-fluoroanisoleHBr (48%), reflux, 20 hr This compound3.2×10⁻⁴
2-Chloro-4-fluorophenyl acetateNaOH/H₂O, 80°C, 4 hr This compound1.8×10⁻³

Notable Finding : Hydrolysis rates decrease with increased steric bulk in ether derivatives (e.g., tert-butyl vs. methyl) .

Halogen Exchange Reactions

Fluorine displacement is rare but achievable under specific conditions:

Reagent Conditions Product Yield
BCl₃CH₂Cl₂, −78°C, 2 hr2-Chloro-4-(trichloromethyl)phenol22%
KI/CuIDMSO, 120°C, 24 hr2-Chloro-4-iodophenol38%

Challenges : Fluorine’s strong C–F bond (∼485 kJ/mol) necessitates harsh conditions, often leading to side reactions.

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition Primary Pathway Products Quantum Yield (Φ)
UV-C (254 nm)C–Cl bond homolysis4-Fluorophenol radical0.12
UV-B (310 nm) + O₂Oxidative dechlorination4-Fluoro-1,2-benzoquinone0.08

Implication : Photostability is critical for applications in agrochemicals, where degradation pathways impact environmental persistence .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-fluorophenol is extensively used in pharmaceutical research as an intermediate in the synthesis of various drugs. It plays a critical role in the development of:

  • Analgesics and Anti-inflammatory Drugs : The compound enhances the efficacy and safety profiles of these medications, making them more effective for pain management and inflammation reduction .
  • Antimicrobial Agents : Derivatives of this compound have shown potential antimicrobial properties, inhibiting the growth of various bacterial strains.

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its applications include:

  • Weed Control : The compound provides effective solutions for controlling weeds while minimizing environmental impact compared to traditional chemicals .
  • Pesticides : It acts as a building block for developing new agricultural chemicals that are more efficient and less harmful to ecosystems.

Material Science

The compound is also significant in material science, where it is used to develop:

  • Specialty Polymers and Resins : this compound contributes to improved thermal stability and chemical resistance in high-performance applications .
  • Coatings and Adhesives : Its properties make it suitable for use in coatings that require durability and resistance to harsh conditions.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques:

  • Chromatography and Spectroscopy : It aids in the detection and quantification of other compounds, facilitating accurate analysis in laboratories .
  • Enzymatic Studies : The compound is used to study the metabolism of halogenated phenols, providing insights into biochemical pathways.

Biochemical Research

Research in biochemistry has identified this compound as a valuable tool for:

  • Studying Enzyme Inhibition : It helps researchers understand how certain enzymes interact with halogenated compounds, potentially leading to new therapeutic strategies .
  • Receptor Interaction Studies : The compound's structure allows it to interact with biological targets involved in signaling pathways, making it a candidate for further exploration in drug development.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This research highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzymatic Conversion

Research involving Rhodococcus opacus showed that this bacterium could utilize this compound for growth, converting it through specific enzymatic pathways. This finding emphasizes the compound's relevance in bioremediation and environmental microbiology .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity to these targets. For example, in enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

    4-Fluorophenol: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chloro-2-fluorophenol: Has a different substitution pattern, affecting its chemical properties and uses.

    2,3-Difluorophenol: Contains two fluorine atoms, leading to distinct chemical behavior.

Uniqueness: 2-Chloro-4-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Biological Activity

2-Chloro-4-fluorophenol is an organic compound characterized by a phenolic structure with chlorine and fluorine substituents at the 2 and 4 positions, respectively. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C6H4ClF O
  • Molecular Weight : 146.55 g/mol
  • Physical State : White to light yellow solid
  • Melting Point : Approximately 23 °C
  • Boiling Point : Approximately 171-172 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown that it can inhibit the growth of pathogens such as Klebsiella pneumoniae.

  • Minimum Inhibitory Concentration (MIC) : A study comparing 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a derivative of this compound) revealed an MIC of 512 µg/mL against K. pneumoniae, which is notably lower than its precursor without the chloro atom, demonstrating enhanced antibacterial potency due to the presence of chlorine .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and the release of cytoplasmic contents, indicating a bactericidal mode of action .

Case Study 1: Antibacterial Activity

In a comparative study, two compounds were evaluated for their antibacterial efficacy against K. pneumoniae. The results are summarized in the following table:

Compound NameStructureMIC (µg/mL)Relative Potency
A1No chloro1024Baseline
A2With chloro512Twice as potent

This study highlights the enhanced antibacterial activity attributed to the chloro substituent in compound A2, underscoring the importance of molecular modifications in drug design .

Case Study 2: Cytotoxicity and Genotoxicity

Another investigation assessed the cytotoxic effects of derivatives of this compound on oral mucosa cells. The findings indicated low toxicity levels, with over 80% of cells remaining viable after exposure to varying concentrations of the compound. The presence of nuclear alterations was noted but was significantly lower than in positive control groups exposed to known toxic agents .

Structural Comparisons

The unique structure of this compound allows it to interact differently with biological systems compared to structurally similar compounds. The following table compares its properties with other related compounds:

Compound NameStructure CharacteristicsUnique Features
4-FluorophenolFluorine at position 4Lacks chlorine substitution at position 2
2-ChlorophenolChlorine at position 2No fluorine substitution; different reactivity
3-Chloro-4-fluorophenolChlorine at position 3Different substitution pattern affecting reactivity
2-Bromo-4-fluorophenolBromine instead of chlorine at position 2Different halogen; influences biological activity

The combination of chlorine and fluorine in this compound contributes to its distinct reactivity and biological activity profile, making it a valuable compound for further research.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-4-fluorophenol, and how do they influence its reactivity in synthetic applications?

  • Answer : The compound (C₆H₄ClFO, MW 146.55) is a colorless to pale-yellow liquid with a boiling point of 171–172°C, melting point of 23°C, and a refractive index of 1.530. Its density (1.344 g/cm³) and polarity, influenced by the electron-withdrawing Cl and F substituents, enhance its solubility in polar solvents and reactivity as an intermediate in pharmaceuticals and agrochemicals. These properties dictate its use in nucleophilic substitution or coupling reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Hazard codes (Xn; R20/21/22, R36/37/38) indicate risks of inhalation, skin contact, and eye damage. Researchers must use fume hoods, nitrile gloves, and safety goggles. Storage should avoid food/feed contamination, and spills require neutralization with alkaline solutions (e.g., sodium bicarbonate). Waste disposal must comply with local regulations for halogenated phenols .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (λ ~270 nm) are standard. NMR (¹H/¹³C/¹⁹F) confirms structural integrity, with characteristic shifts for Cl and F substituents (e.g., ¹H NMR: aromatic protons at δ 6.8–7.4 ppm). Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the torsional dynamics of this compound?

  • Answer : The Cl (ortho) and F (para) substituents exert competing inductive and mesomeric effects. Linear combination of substituent parameters (Δωₜ) predicts torsional barriers. For this compound, experimental torsional frequencies (~200–250 cm⁻¹) align with additive Δωₜ values from phenol derivatives, validated via density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

  • Answer : Microbial degradation under aerobic conditions produces chlorocatechols and fluorinated quinones, while photolysis in aqueous media generates hydroxylated byproducts. Quantitative structure-activity relationship (QSAR) models predict half-lives in soil (t₁/₂ ~15–30 days) and water (t₁/₂ ~7–14 days). Advanced LC-MS/MS methods track degradation intermediates .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Answer : Isotopic tracers identify key intermediates in Suzuki-Miyaura couplings. For example, ¹⁸O-labeled phenol oxygen in Pd-catalyzed reactions reveals oxidative addition vs. transmetalation pathways. Kinetic isotope effects (KIEs) measured via Arrhenius plots differentiate rate-limiting steps (e.g., KIE ~1.2–1.5 for C–O bond cleavage) .

Q. What computational strategies optimize the synthesis of this compound derivatives for drug discovery?

  • Answer : DFT-based transition state analysis (e.g., M06-2X/cc-pVTZ) minimizes energy barriers in Friedel-Crafts alkylation or Ullmann couplings. Solvent effects (PCM models) and substituent Hammett parameters (σ⁺) guide regioselectivity. Machine learning (e.g., neural networks) predicts yields from reaction descriptors (temperature, catalyst loading) .

Q. Methodological Considerations

  • Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions involving this compound.
  • Spectroscopic Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm substituent effects .
  • Toxicity Screening : Employ in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (ECOSAR) to assess ecotoxicological risks .

Properties

IUPAC Name

2-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXYGDEYHNFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173744
Record name 2-Chloro-4-fluorophenol
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Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1996-41-4
Record name 2-Chloro-4-fluorophenol
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Record name 2-Chloro-4-fluorophenol
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Record name 1996-41-4
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Record name 2-Chloro-4-fluorophenol
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Record name 2-chloro-4-fluorophenol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-4-fluorophenol
2-Chloro-4-fluorophenol

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